molecular formula C15H24 B123854 Zingiberene CAS No. 495-60-3

Zingiberene

Cat. No. B123854
CAS RN: 495-60-3
M. Wt: 204.35 g/mol
InChI Key: KKOXKGNSUHTUBV-LSDHHAIUSA-N
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Description

Zingiberene is a sesquiterpene that is a significant component of the essential oil from the rhizomes of Zingiber spp. plants, commonly known as ginger. It is known for its role in the flavor and aroma of ginger and has been identified as a bioactive phytochemical with various traditional and medicinal uses. Zingiberene and its derivatives, such as zingiberenol, have been studied for their biological activities, including antimicrobial properties and their role as pheromones in insects .

Synthesis Analysis

The synthesis of zingiberene and its derivatives can occur naturally in plants or can be achieved through genetic engineering and biotechnological methods. For instance, the overexpression of the alpha-zingiberene synthase gene from lemon basil in tomato fruit resulted in the production of alpha-zingiberene and other sesquiterpenes, demonstrating the potential for enhancing terpene synthesis in other plants . Additionally, the total synthesis of zingiberenol, a derivative of zingiberene, has been achieved through stereoselective anti-SN2' substitutions of secondary alkylcopper-zinc reagents with allylic epoxides, providing a method for producing this compound in the laboratory .

Molecular Structure Analysis

Zingiberene has a molecular structure characterized by a sesquiterpene backbone. The absolute configurations of zingiberenol isomers, which are related to zingiberene, have been determined using gas chromatography and other analytical techniques, revealing the stereochemistry of the compounds . The structural analysis of these compounds is crucial for understanding their biological activity and potential applications.

Chemical Reactions Analysis

Zingiberene and its derivatives participate in various chemical reactions, both in biological systems and in synthetic processes. For example, the bioreduction potentials of Zingiber officinale root have been utilized for the green synthesis of silver nanoparticles, where the root extract acts as a reducing and capping agent . The chemical functionalities present in ginger powder, such as hydroxyl and carbonyl groups, facilitate the reduction of metal ions to form nanoparticles .

Physical and Chemical Properties Analysis

The physical and chemical properties of zingiberene and its derivatives are influenced by their molecular structure. Zingiberene is a hydrocarbon found in the essential oil of ginger, contributing to its volatility and aroma. The crystalline structure of silver nanoparticles synthesized using ginger extract has been characterized by X-ray diffraction, showing a face-centered cubic structure . The solubility, boiling point, and stability of zingiberene and its derivatives are important for their use in various applications, including as food preservatives and in the synthesis of nanoparticles with antimicrobial properties .

Relevant Case Studies

Several case studies highlight the importance of zingiberene and its derivatives. In agriculture, zingiberene has been associated with arthropod resistance in tomatoes, where its presence in glandular trichomes correlates with repellence to spider mites . In entomology, zingiberenol has been identified as a sex pheromone produced by male rice stink bugs, indicating its role in insect communication and potential applications in pest control . These case studies demonstrate the diverse roles of zingiberene in nature and its potential for various applications.

Scientific Research Applications

Cytotoxicity and Cancer Research

Zingiberene, extracted from Zingiber officinale Roscoe, demonstrates potential in cancer research due to its cytotoxic effects on various cancer cell lines. It induces apoptotic effects through caspase-3 activation, suggesting its potential as a cancer chemotherapeutic agent (Lee, 2016). Additionally, zingiberene has shown anticancer actions against breast cancer in rats, modulating physiological changes, reducing transaminases and lipid peroxidation, and elevating antioxidant levels (Seshadri et al., 2022).

Neuroprotective Properties

Zingiberene exhibits neuroprotective potential, particularly in countering oxidative damage in neurodegenerative disorders. It attenuates hydrogen peroxide-induced toxicity in neuronal cells, suggesting its use as a therapeutic agent (Toğar et al., 2015). This compound also demonstrates cytotoxic and genotoxic effects on neuron cell lines, indicating its potential as a natural anticancer agent (Toğar et al., 2015).

Agricultural Applications

In agriculture, zingiberene contributes to pest resistance in tomatoes. It is found in glandular trichomes and is correlated with arthropod repellence, thus playing a significant role in plant defense mechanisms (Maluf et al., 2001). Selective breeding for high zingiberene concentrations in tomatoes has shown promise in enhancing pest and disease resistance (Fernandes et al., 2014).

Pharmacological Benefits

Zingiberene's pharmacological benefits are evident in its anti-inflammatory and anti-apoptotic effects. It has shown efficacy in treating isoproterenol-induced myocardial infarction in rats, reducing inflammatory markers and exhibiting an antiapoptotic effect (Li et al., 2020).

Microbial Resistance and Biocontrol

Zingiberene also plays a role in microbial resistance and biocontrol. Essential oil from Zingiber officinale Roscoe, containing zingiberene, has shown antimicrobial activity against various pathogenic microorganisms, validating its use in treating diseases of infectious origin (López et al., 2017).

Potential in Traditional Medicine

Finally, zingiberene is recognized for its traditional medicinal applications. Plants of the genus Zingiber, containing zingiberene, are used in various traditional healing systems, indicating their potential as natural alternatives to chemical food preservatives and pharmaceutical agents (Sharifi-Rad et al., 2017).

Safety And Hazards

While Zingiberene has many health benefits, it can also cause side effects such as heartburn, stomach upset, and diarrhea . It is recommended to use it with caution and under the guidance of a healthcare professional.

Future Directions

Zingiberene and other bioactive compounds in ginger have shown potential in promoting healthy ageing, reducing morbidity, and prolonging healthy lifespan . More extensive studies are needed for future clinical applications or for serving as adjuvants .

properties

IUPAC Name

(5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-10,14-15H,5,7,11H2,1-4H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOXKGNSUHTUBV-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C=C1)C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](C=C1)[C@@H](C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197808
Record name Zingiberene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zingiberene

CAS RN

495-60-3
Record name (-)-Zingiberene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zingiberene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zingiberene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S-(R*,S*)]-5-(1,5-dimethylhexen-4-yl)-2-methyl-1,3-cyclohexa-1,3-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.096
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ZINGIBERENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XOC63EI5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,300
Citations
GF Antonious, TS Kochhar - Journal of environmental science and …, 2003 - Taylor & Francis
… α‐zingiberene (27–30%), α‐curcumene (8–9%), β‐sesquiphellandrene (4.8%), and bisabolene (3.2%). The function of zingiberene … indicated the presence of zingiberene, curcumene, …
Number of citations: 65 www.tandfonline.com
DD Bou, JHG Lago, CR Figueiredo, AL Matsuo… - Molecules, 2013 - mdpi.com
Casearia sylvestris (Salicaceae), popularly known as “guaçatonga”, is a plant widely used in folk medicine to treat various diseases, including cancer. The present work deals with the …
Number of citations: 93 www.mdpi.com
J Li, R Thangaiyan… - Human & Experimental …, 2021 - journals.sagepub.com
This study aimed to investigate the antihyperlipidemic and anti-inflammatory effect of zingiberene (ZBN) on isoproterenol-(ISO) induced myocardial infarction in rats. ZBN (10 mg/kg b.wt.…
Number of citations: 30 journals.sagepub.com
I Dehghani, A Mostajeran, G Asghari - 2011 - sid.ir
… So, in this research, gingerols and zingiberene production … zingiberene spots on calli plates were detected, but in vitro and in vivo ginger rhizomes produced gingerols and zingiberene. …
Number of citations: 26 www.sid.ir
Y Lee - Toxicological research, 2016 - Springer
… , α-zingiberene, was extracted from Zingiber officinale Roscoe, and α-zingiberene makes up … The treatment of α-zingiberene produced nucleosomal DNA fragmentation in SiHa cells, …
Number of citations: 46 link.springer.com
PC Onyenekwe, S Hashimoto - European food research and technology, 1999 - Springer
… Zingiberene, reported earlier as the major constituent of ginger oil from Nigeria [6], Australia [6, 8], and India [4, 9], was found to be the major constituent in the present study. …
Number of citations: 141 link.springer.com
WR Maluf, GA Campos, M das Graças Cardoso - Euphytica, 2001 - Springer
… The current paper has the following objectives: (a) to quantify zingiberene … zingiberene content. Type IV trichome density was the highest, and it was highly correlated to zingiberene …
Number of citations: 131 link.springer.com
J Erler, O Vostrowsky, H Strobel, K Knobloch - Zeitschrift für Lebensmittel …, 1988 - Springer
… The main components of Indian ginger oil are the sesquiterpenoid hydrocarbons, arcurcumene, zingiberene, α-farnesene,β-bisabolene andβ-sesquiphellandrene. However, the …
Number of citations: 13 link.springer.com
M Mahboubi - Clinical Phytoscience, 2019 - Springer
… о C for 1 h was resulted in zingiberene (26.4%), sesquiphellandrene (… at 700 W for 2 min resulted in zingiberene (37.1%), β-… oil of silica gel dried rhizome had been zingiberene (30.2%), …
Number of citations: 163 link.springer.com
K Rani - Fitoterapia, 1999 - Elsevier
… Essential oil from the rhizomes used in this experiment contained α-zingiberene (22%), β-zingiberene (7%), β-bisabolene (14%), ar-curcumene (20%) and the rest fraction contained α-…
Number of citations: 19 www.sciencedirect.com

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